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Compound of Interest

Compound Name: Cytochalasin O

Cat. No.: B15594501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytochalasin O is a member of the cytochalasan family of mycotoxins, a class of fungal

secondary metabolites known for their profound effects on the eukaryotic cytoskeleton. First

isolated from a species of Phomopsis, an endophytic fungus, Cytochalasin O, alongside its

congeners, has garnered significant interest within the scientific community for its potential

applications in cell biology research and as a lead compound in drug discovery. This technical

guide provides a comprehensive overview of the structure and chemical properties of

Cytochalasin O, intended to serve as a valuable resource for researchers and professionals in

the field.

Chemical Structure and Identity
The definitive structure of Cytochalasin O was elucidated through extensive spectroscopic

analysis. It is essential to distinguish Cytochalasin O from other closely related cytochalasans,

particularly Cytochalasin H, with which it has sometimes been confused in commercial and

database sources. The correct molecular formula for Cytochalasin O is C₂₈H₃₅NO₄, with a

corresponding molecular weight of 449 g/mol .

Key Structural Features:
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Perhydroisoindolone Core: Like all cytochalasans, Cytochalasin O possesses a highly

substituted perhydroisoindolone ring system.

Macrocyclic Ring: Fused to the isoindolone core is an 11-membered carbocyclic ring.

Functional Groups: The structure is characterized by the presence of hydroxyl, methyl, and a

benzyl group. The specific arrangement and stereochemistry of these groups are critical for

its biological activity.

It is crucial to note that some databases may incorrectly list Cytochalasin O as a synonym for

Cytochalasin H (C₃₀H₃₉NO₅) or refer to a different compound, "Cytochalasin Opho"

(C₂₈H₃₇NO₄). The information presented here pertains to the originally isolated and

characterized Cytochalasin O.

Physicochemical Properties
A summary of the key physicochemical properties of Cytochalasin O is presented in the table

below, compiled from primary literature.
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Property Value Reference

Molecular Formula C₂₈H₃₅NO₄ [1]

Molecular Weight 449 g/mol [1]

Melting Point 258-263 °C [1]

UV Absorption (λmax) 218 nm [1]

Solubility

Data not extensively available

in reviewed literature.

Generally, cytochalasans are

soluble in organic solvents like

DMSO, ethanol, and methanol,

and poorly soluble in water.[2]

Stability

Cytochalasans, in general,

should be stored at low

temperatures (-20°C) and

protected from light to prevent

degradation.

Spectroscopic Data for Structural Elucidation
The structural determination of Cytochalasin O relied on a combination of spectroscopic

techniques. Below is a summary of the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the

connectivity and stereochemistry of the molecule.

¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)

Detailed chemical shift data for Cytochalasin O

are not readily available in the public domain.

The original isolation paper references the use

of NMR for structure elucidation but does not

provide the full spectral data.

Detailed chemical shift data for Cytochalasin O

are not readily available in the public domain.

The original isolation paper references the use

of NMR for structure elucidation but does not

provide the full spectral data.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirmed the elemental composition of

Cytochalasin O.

Ion m/z

[M]+ 449.2566

Infrared (IR) Spectroscopy
The IR spectrum of Cytochalasin O reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Functional Group Assignment

3400 -OH (hydroxyl) stretching

1710 C=O (carbonyl) stretching

1675 C=O (amide) stretching

Biological Activity and Mechanism of Action
The primary biological activity of cytochalasans, including Cytochalasin O, stems from their

ability to interact with and disrupt the dynamics of the actin cytoskeleton.[3][4]

Inhibition of Actin Polymerization
Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments. This

binding event physically blocks the addition of new actin monomers, thereby inhibiting filament

elongation.[3][5] This disruption of actin polymerization interferes with a multitude of cellular

processes that are dependent on a dynamic actin cytoskeleton.
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Caption: Inhibition of actin polymerization by Cytochalasin O.

Cellular Effects
The disruption of the actin cytoskeleton by Cytochalasin O leads to a variety of observable

cellular effects, including:

Changes in Cell Morphology: Cells may round up, lose their defined shape, and exhibit

membrane blebbing.

Inhibition of Cell Motility: Processes such as cell migration and invasion, which rely on actin-

driven protrusions like lamellipodia and filopodia, are inhibited.

Disruption of Cytokinesis: The formation of the contractile actin ring during cell division is

impaired, which can lead to the formation of multinucleated cells.[3]

Initial studies on the biological activity of Cytochalasin O demonstrated its potent inhibitory

effect on the growth of wheat coleoptiles, indicating its activity extends to plant cells.

Experimental Protocols
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Detailed experimental protocols for studying the effects of cytochalasans are crucial for

reproducible research. Below are generalized methodologies for key assays.

Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence

increase of pyrene-labeled G-actin as it incorporates into the growing F-actin polymer.

Methodology:

Preparation of Reagents:

G-actin buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM

imidazole-HCl, pH 7.0).

Pyrene-labeled G-actin, stored at -80°C.

Cytochalasin O stock solution in DMSO.

Assay Procedure:

Thaw pyrene-labeled G-actin on ice and dilute to the desired concentration in G-actin

buffer.

In a fluorometer cuvette or a 96-well plate, mix the G-actin solution with the desired

concentration of Cytochalasin O or vehicle control (DMSO).

Initiate polymerization by adding the polymerization buffer.

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of

~365 nm and an emission wavelength of ~407 nm over time.

Data Analysis:

Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the

rate of actin polymerization. Compare the rates between the control and Cytochalasin O-
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Caption: Workflow for an in vitro actin polymerization assay.

Cell Migration Assay (Wound Healing/Scratch Assay)
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This assay assesses the effect of a compound on the collective migration of a cell monolayer.

Methodology:

Cell Culture:

Plate cells in a multi-well plate and grow to a confluent monolayer.

Wound Creation:

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a

specialized tool.

Gently wash with media to remove detached cells.

Treatment:

Add fresh media containing various concentrations of Cytochalasin O or a vehicle control.

Imaging:

Image the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a

microscope with a camera.

Data Analysis:

Measure the area of the wound at each time point.

Calculate the rate of wound closure for each condition. Compare the closure rates

between the control and Cytochalasin O-treated cells.

Signaling Pathways
While specific signaling pathways uniquely modulated by Cytochalasin O have not been

extensively detailed in the available literature, its primary mechanism of action through actin

disruption can indirectly affect numerous signaling cascades. The actin cytoskeleton serves as

a scaffold for many signaling proteins and is involved in processes like endocytosis and

receptor trafficking. Disruption of the actin network can, therefore, have widespread and cell-
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type-specific effects on signaling. For instance, the localization and activity of Rho family

GTPases, key regulators of the actin cytoskeleton, are often perturbed by cytochalasans.

Conclusion
Cytochalasin O is a structurally distinct member of the cytochalasan family with potent

biological activity stemming from its ability to inhibit actin polymerization. Accurate identification

and differentiation from other cytochalasans are paramount for precise research. This guide

provides a consolidated resource of its known chemical and physical properties, spectroscopic

data, and biological effects, along with standardized experimental protocols. Further research is

warranted to fully elucidate the specific interactions of Cytochalasin O with the actin

cytoskeleton and to explore its potential in modulating cellular signaling pathways for

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis
sp. xz-18 [mdpi.com]

2. cdn.caymanchem.com [cdn.caymanchem.com]

3. m.youtube.com [m.youtube.com]

4. Cytochalasin - Wikipedia [en.wikipedia.org]

5. rupress.org [rupress.org]

To cite this document: BenchChem. [An In-Depth Technical Guide to Cytochalasin O:
Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15594501?utm_src=pdf-body
https://www.benchchem.com/product/b15594501?utm_src=pdf-body
https://www.benchchem.com/product/b15594501?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/26/21/6505
https://www.mdpi.com/1420-3049/26/21/6505
https://cdn.caymanchem.com/cdn/insert/11328.pdf
https://m.youtube.com/watch?v=K8UyGiETxsc
https://en.wikipedia.org/wiki/Cytochalasin
https://rupress.org/jcb/article/83/3/657/2022/Cytochalasin-inhibits-the-rate-of-elongation-of
https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-properties
https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-properties
https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-properties
https://www.benchchem.com/product/b15594501#cytochalasin-o-structure-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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